![molecular formula C15H22N4O2S B2881988 2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1210491-46-5](/img/structure/B2881988.png)

2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

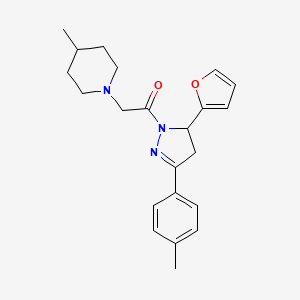

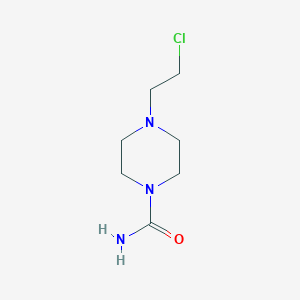

Benzimidazole derivatives, such as “2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole”, are a class of organic compounds that are widely studied due to their diverse biological activities . They often serve as key structural motifs in pharmaceuticals and functional molecules .

Molecular Structure Analysis

Benzimidazole derivatives generally consist of a fused benzene and imidazole ring. The specific molecular structure of “this compound” would include additional functional groups attached to this core structure .Wissenschaftliche Forschungsanwendungen

Antioxidant Capacity of Benzimidazoles

Benzimidazoles, like the one partially described in your compound, have been studied for their antioxidant capacities. The ABTS/PP Decolorization Assay, a method used to evaluate antioxidant capacity, has highlighted specific reaction pathways involving benzimidazole compounds. These pathways include the formation of coupling adducts with antioxidants, which can further undergo oxidative degradation. This suggests potential research applications of benzimidazoles in understanding antioxidant mechanisms and developing antioxidant agents (Ilyasov et al., 2020).

DNA Binding Properties

Compounds with benzimidazole structures have been noted for their ability to bind to DNA, particularly in the minor groove of double-stranded B-DNA. This property is significant for the development of fluorescent DNA stains and drugs that target DNA for therapeutic effects, including anticancer and antibacterial agents. Such research applications are crucial for the development of diagnostic tools and treatments for genetic disorders and infections (Issar & Kakkar, 2013).

Central Nervous System (CNS) Drug Development

The structural motif of benzimidazoles is being explored for its potential in CNS drug development. Research has identified pathways for synthesizing benzimidazoles and related compounds that exhibit CNS properties, including agonistic and antagonistic activities on neurotransmitter receptors. This opens avenues for creating more potent drugs for treating neurological disorders (Saganuwan, 2020).

Antifungal and Immunomodulating Activities

Benzothiazine azole derivatives, which are structurally related to benzimidazoles, have shown significant antifungal and immunomodulating activities. Their effectiveness against Candida species and the potential to modulate the immune response highlight the therapeutic research applications of these compounds in treating fungal infections and enhancing immune system functions (Schiaffella & Vecchiarelli, 2001).

Tuberculosis Treatment Development

Research into benzothiazinone derivatives, akin to the structural aspects of your compound, has led to the development of new drugs for treating tuberculosis. Compounds like macozinone target specific enzymes involved in the synthesis of mycobacterial cell walls, demonstrating the potential of benzimidazole derivatives in creating novel antibacterial agents for infectious diseases (Makarov & Mikušová, 2020).

Wirkmechanismus

Target of Action

Similar compounds with piperazine and benzimidazole moieties have been reported to exhibit diverse biological effects, notably impacting the central nervous system .

Mode of Action

Compounds with similar structures have been reported to inhibit enzymes such as acetylcholinesterase . This suggests that 2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole might interact with its targets, leading to changes in their activity.

Biochemical Pathways

Based on the potential inhibition of acetylcholinesterase, it could be inferred that the compound might affect cholinergic neurotransmission .

Result of Action

Similar compounds have shown antimicrobial activity , suggesting that this compound might also exhibit similar effects.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-butylsulfonylpiperazin-1-yl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2S/c1-2-3-12-22(20,21)19-10-8-18(9-11-19)15-16-13-6-4-5-7-14(13)17-15/h4-7H,2-3,8-12H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJYWKAONCCYGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1As,2aR,3S,5R,5aS,6S,7aR)-3-acetyloxy-5-hydroxy-2a,7a-dimethyl-5-propan-2-yl-2,3,4,5a,6,7-hexahydro-1aH-azuleno[6,7-b]oxiren-6-yl] 4-methoxybenzoate](/img/structure/B2881905.png)

![N-[(2R,3R)-2-(2-Methylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2881906.png)

![4-{1-[(2-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether](/img/structure/B2881911.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2881915.png)

![methyl 2-{4-[(prop-2-yn-1-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate](/img/structure/B2881922.png)

![3-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}propanoic acid](/img/structure/B2881923.png)

![N-(2-furylmethyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2881924.png)

![3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2881926.png)